
2'-Formyl(1,1'-biphenyl)-4-acetic acid
Description
2'-Formyl(1,1'-biphenyl)-4-acetic acid is a biphenyl derivative featuring a formyl group at the 2' position and an acetic acid moiety at the 4 position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 244.26 g/mol . The formyl group may enhance reactivity for further chemical modifications, distinguishing it from other biphenylacetic acid derivatives .
Properties
CAS No. |
91197-50-1 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18) |
InChI Key |
ASRJPOINUBQHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Formyl(1,1’-biphenyl)-4-acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of boronic esters, which can be selectively functionalized to introduce the formyl and acetic acid groups .
Industrial Production Methods
Industrial production of 2’-Formyl(1,1’-biphenyl)-4-acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’-Formyl(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: 2’-Carboxy(1,1’-biphenyl)-4-acetic acid
Reduction: 2’-Hydroxymethyl(1,1’-biphenyl)-4-acetic acid
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Scientific Research Applications
Pharmaceutical Development
2'-Formyl(1,1'-biphenyl)-4-acetic acid has been investigated for its potential as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines. For example, compounds derived from biphenyl structures have been synthesized and evaluated for their cytotoxic effects on leukemia and central nervous system cancer cells. Studies indicate that modifications to the biphenyl framework can enhance anticancer activity significantly .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as acylation, alkylation, and condensation. The versatility of its functional groups allows chemists to modify the compound to develop new materials or pharmaceuticals .
Material Science
In material science, this compound is explored for its role in synthesizing covalent organic frameworks (COFs). These frameworks are known for their stability and potential applications in gas storage, separation processes, and catalysis . The incorporation of this compound into COFs can enhance their properties and functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 2’-Formyl(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2'-formyl(1,1'-biphenyl)-4-acetic acid with related compounds:
Key Observations :
- Substituent Effects: The formyl group in this compound increases electrophilicity compared to non-polar substituents (e.g., methyl or fluorine in flurbiprofen). This may influence metabolic stability and synthetic utility .
- Melting Points : The unsubstituted 4-biphenylacetic acid has a higher melting point (164–165°C) than flurbiprofen (110–111°C), likely due to reduced steric hindrance and stronger intermolecular forces .
Metabolic and Pharmacokinetic Profiles
Fenbufen and Metabolites
Fenbufen (γ-oxo-(1,1'-biphenyl)-4-butanoic acid) is metabolized across species to (1,1'-biphenyl)-4-acetic acid, a shared metabolite with anti-inflammatory activity. In humans, fenbufen also forms γ-hydroxy and 4'-hydroxy derivatives, with plasma concentrations showing dose-dependent linearity .
Flurbiprofen
Flurbiprofen, a fluorinated and α-methylated analog, exhibits stereoselective metabolism. Its S-enantiomer (esflurbiprofen, CAS 51543-39-6) demonstrates enhanced COX-2 inhibition compared to the racemic mixture . Flurbiprofen is metabolized to 4'-hydroxy and β,γ-dihydroxy derivatives , with high serum protein binding (>98%) .
This compound
This reactivity may shorten its half-life compared to stable analogs like 4-biphenylacetic acid .
Biological Activity
2'-Formyl(1,1'-biphenyl)-4-acetic acid, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant thorough investigation. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research on this compound has highlighted several key areas of biological activity:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Properties
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate |
Staphylococcus aureus | 16 µg/mL | High |
Pseudomonas aeruginosa | 64 µg/mL | Low |
The compound was particularly effective against Staphylococcus aureus, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Experimental models have indicated that it can reduce pro-inflammatory cytokine levels.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that treatment with this compound resulted in a significant decrease in the production of TNF-α and IL-6.
- TNF-α Reduction : Decreased by 45% at a concentration of 50 µM.
- IL-6 Reduction : Decreased by 30% at a concentration of 50 µM.
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) | Effectiveness Level |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Moderate |
HeLa (Cervical Cancer) | 15 | High |
A549 (Lung Cancer) | 30 | Moderate |
The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-Formyl(1,1'-biphenyl)-4-acetic acid, and what reaction conditions are optimal?
- Methodological Answer : The compound is synthesized via the Vilsmeier-Haack formylation reaction , employing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under moderate temperatures (50–70°C). A biphenyl precursor undergoes electrophilic substitution at the ortho position to introduce the formyl group . Alternative routes include oxidation of ethyl 2'-hydroxymethyl derivatives using KMnO₄ or CrO₃ in acidic media. Optimization requires strict control of solvent polarity and temperature to minimize side reactions like over-oxidation .
Q. How is this compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : Distinct signals for the formyl proton (~9.8–10.0 ppm) and carboxylic acid protons (broad ~12 ppm). Aromatic protons show splitting patterns dependent on substituent positions .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1680 cm⁻¹ (formyl C=O) .
- HPLC-MS : Molecular ion peaks at m/z 254.28 (C₁₆H₁₄O₃) confirm purity and molecular weight .
Q. What are common derivatives of this compound, and how are they synthesized?
- Methodological Answer : Derivatives are synthesized via functional group transformations:
- Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl group, yielding 2'-hydroxymethyl(1,1'-biphenyl)-4-acetic acid .
- Esterification : Reaction with ethanol and H₂SO₄ produces ethyl esters, improving solubility for biological assays .
- Halogenation : Chlorination or fluorination at the biphenyl core modifies electronic properties for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituents alter electron density and steric hindrance:
- Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance reactivity in Suzuki-Miyaura coupling by polarizing the biphenyl ring, facilitating oxidative addition to Pd catalysts .
- Steric hindrance from bulky groups (e.g., -CF₃) reduces coupling efficiency, requiring ligands like SPhos to stabilize Pd intermediates . Quantitative analysis via Hammett σ constants correlates substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported biological activities of fluorinated derivatives?
- Methodological Answer : Contradictions often arise from substituent positioning and assay conditions:
- Meta vs. para fluorine : Meta-fluoro derivatives (e.g., 3'-F) exhibit higher COX-2 inhibition (IC₅₀ = 0.8 μM) compared to para isomers (IC₅₀ = 2.3 μM) due to better active-site alignment .
- Assay variability : Standardize protocols using isogenic cell lines (e.g., HEK293T) and control for metabolic stability (e.g., CYP450 profiling) to reduce false positives .
Q. How can computational modeling optimize the design of this compound-based inhibitors?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding poses against targets like COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the carboxylic acid group and Arg120 .
- QSAR models : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioavailability and toxicity .
- MD simulations : Analyze stability of inhibitor-protein complexes over 100 ns trajectories to prioritize stable candidates .
Safety and Handling
Q. What are critical safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
- Mitigation : Use fume hoods for synthesis, nitrile gloves , and goggles . Neutralize waste with 10% NaHCO₃ before disposal .
- First aid : For inhalation, administer oxygen; for skin contact, wash with 0.1% acetic acid to counteract base residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.